Pyridosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

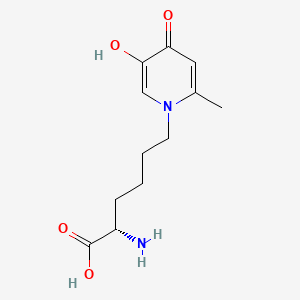

(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGPZFLHRXCYGZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953486 | |

| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31489-08-4 | |

| Record name | (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31489-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Pathway of Pyridoxine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways of pyridoxine (Vitamin B6) metabolism. It details the enzymatic conversions, presents quantitative data for key metabolic steps, outlines experimental protocols for analysis, and discusses the clinical significance of this pathway in health and disease, with a focus on its relevance to drug development.

The Core Biochemical Pathway: The Salvage Pathway

Humans cannot synthesize Vitamin B6 de novo and must obtain it from their diet.[1] Vitamin B6 is a group of six interconvertible compounds called vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms (PNP, PLP, PMP).[2][3] The central goal of Vitamin B6 metabolism is to convert these dietary forms into the biologically active coenzyme, pyridoxal 5'-phosphate (PLP).[4] This conversion is accomplished primarily through the salvage pathway.

The salvage pathway begins with the absorption of non-phosphorylated B6 vitamers (PN, PL, PM) in the small intestine via passive diffusion.[5] Phosphorylated forms from food must first be dephosphorylated by phosphatases to be absorbed.[6] Once absorbed and transported to tissues, primarily the liver, these vitamers undergo a two-step enzymatic conversion to PLP.[5][7]

-

Phosphorylation: The enzyme pyridoxal kinase (PDXK) catalyzes the ATP-dependent phosphorylation of PN, PL, and PM at the 5' position to yield pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), respectively.[3][8][9]

-

Oxidation: The flavin mononucleotide (FMN)-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO) then catalyzes the oxidation of PNP and PMP to the final active coenzyme, PLP.[10][11][12] This step is considered the rate-limiting step in the biosynthesis of PLP.[11]

The resulting PLP is the most important form, acting as a coenzyme for over 140 different enzymatic reactions, which corresponds to approximately 4% of all classified enzyme activities.[4][13] These reactions are crucial for amino acid, glucose, and lipid metabolism.[13][14] Excess PLP can be hydrolyzed back to pyridoxal by phosphatases, and pyridoxal can be oxidized by aldehyde oxidase to 4-pyridoxic acid (4-PA), the primary catabolite excreted in the urine.[6][7][15]

Quantitative Metabolic Data

The efficiency and regulation of pyridoxine metabolism are dictated by the kinetic properties of its key enzymes and the resulting concentrations of vitamers in biological fluids.

| Parameter | Enzyme | Substrate | Value | Organism/Tissue | Reference |

| Km | Pyridoxal Kinase (PDXK) | Pyridoxal (PL) | 18 µM | Human (recombinant) | [14] |

| Pyridoxine (PN) | 8.5 µM | Sheep Brain | |||

| Pyridoxamine (PM) | 11 µM | Sheep Brain | |||

| ATP | 130 µM | Human | [3] | ||

| Km | Pyridoxine-5'-P Oxidase (PNPO) | Pyridoxine-5'-P (PNP) | 3.3 µM | Human (recombinant) | [10] |

| Pyridoxamine-5'-P (PMP) | 1.8 µM | Human (recombinant) | [10] | ||

| Plasma Concentration | Pyridoxal-5'-P (PLP) | - | 40.9 - 122.2 nmol/L | Human (adolescent females) | [16] |

| 4-Pyridoxic Acid (4-PA) | - | ND - 55.7 nmol/L | Human (adolescent females) | [16] | |

| Pyridoxal (PL) | - | ND - 15 nmol/L | Human (adolescent females) | [16] | |

| Urinary Concentration | 4-Pyridoxic Acid (4-PA) | - | 0.11 - 2.50 µmol/mmol creatinine | Human (adolescent females) | [16] |

| (ND = Not-detectable) |

Experimental Protocols & Methodologies

The study of pyridoxine metabolism relies on robust methods for quantifying B6 vitamers and measuring the activity of the principal metabolic enzymes.

Quantification of B6 Vitamers by HPLC

A common method for the simultaneous quantification of B6 vitamers in biological samples (plasma, urine, tissues) is reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[17]

Methodology:

-

Sample Preparation: Plasma or serum samples are deproteinized, typically using trichloroacetic acid (TCA) or metaphosphoric acid.[18][19]

-

Chromatographic Separation: The vitamers are separated on a C18 reverse-phase column using an ion-pair reagent (e.g., 1-octanesulfonic acid) and a gradient elution, commonly with an acetonitrile/phosphate buffer mobile phase.[17]

-

Detection: B6 vitamers exhibit native fluorescence. Detection is enhanced by post-column derivatization, for example, with sodium bisulfite, followed by a fluorescence detector (e.g., excitation at 328 nm, emission at 393 nm).[17][19]

-

Quantification: Concentrations are determined by comparing peak areas to those of known standards.

Pyridoxal Kinase (PDXK) Activity Assay

The activity of PDXK is typically measured by quantifying the rate of PLP formation from the substrate pyridoxal (PL) and ATP.[18][20]

Methodology:

-

Sample Preparation: Tissue homogenates or cell lysates are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4). Protein concentration is determined for normalization.[18]

-

Enzymatic Reaction: The sample is incubated at 37°C in a reaction buffer (e.g., 20-50 mM Potassium Phosphate, pH 6.0-6.1) containing saturating concentrations of pyridoxal and MgATP to initiate the reaction.[18][20]

-

Reaction Termination: The reaction is stopped after a defined period (e.g., 10-30 minutes) by adding cold 10% TCA.[18]

-

Product Quantification: The mixture is centrifuged, and the supernatant is analyzed for PLP content using the HPLC method described above (Section 3.1).

-

Activity Calculation: PDXK activity is expressed as nmol or pmol of PLP produced per minute (or hour) per mg of protein.[18][20]

A continuous spectrophotometric assay can also be used, which measures the formation of PLP by the increase in absorbance at 388 nm.[21][22]

Clinical Significance and Drug Development

The integrity of the pyridoxine metabolism pathway is critical for health, and its disruption is implicated in various pathologies, making it a relevant area for drug development.

-

Genetic Deficiencies: Mutations in the PNPO gene cause PNPO deficiency, a rare autosomal recessive disorder that leads to a lack of PLP.[11][23] This results in severe neonatal epileptic encephalopathy that is unresponsive to standard anticonvulsants but may be managed with PLP administration.[23][24] Similarly, mutations in the PDXK gene have been linked to polyneuropathy that responds to PLP supplementation.[20]

-

Role in Disease: Dysregulation of pyridoxine metabolism has been linked to several conditions. Low PLP levels are associated with inflammation.[18] Furthermore, PNPO has been identified as a potential therapeutic target in epithelial ovarian cancer, where it is often overexpressed.[25]

-

Drug Interactions: The metabolism of certain drugs can be affected by vitamin B6 status, and conversely, some drugs can interfere with pyridoxine metabolism. For instance, the tuberculosis drug isoniazid can form complexes with PLP, leading to a functional deficiency and peripheral neuropathy, which is often managed by co-administering pyridoxine.[7][26] Pyridoxine supplementation has also been shown to reduce serum concentrations of antiepileptic drugs like phenytoin and phenobarbital, possibly by increasing their metabolism.[27]

-

Therapeutic Targeting: The enzymes PDXK and PNPO represent potential targets for therapeutic intervention.[14] Developing small molecules to modulate the activity of these enzymes could be a strategy to restore PLP homeostasis in metabolic disorders or to target diseases where the pathway is dysregulated, such as in certain cancers.[28][9][25] The pyridoxine chemical structure itself is also being explored as a scaffold for designing new hybrid drug molecules.[29]

References

- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. PathWhiz [smpdb.ca]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Pyridoxal kinase - Wikipedia [en.wikipedia.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 12. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 13. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 14. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]

- 15. droracle.ai [droracle.ai]

- 16. Separation and quantification of the B6 vitamers in plasma and 4-pyridoxic acid in urine of adolescent girls by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. login.medscape.com [login.medscape.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. PNPO gene: MedlinePlus Genetics [medlineplus.gov]

- 24. Phenotypic and molecular spectrum of pyridoxamine‐5′‐phosphate oxidase deficiency: A scoping review of 87 cases of pyridoxamine‐5′‐phosphate oxidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pyridoxine - Wikipedia [en.wikipedia.org]

- 27. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]

- 28. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]

- 29. researchgate.net [researchgate.net]

Pyridoxine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine, or vitamin B6, is a water-soluble vitamin that plays a critical role in the function of the central nervous system (CNS). Its active form, pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 100 enzymatic reactions, many of which are fundamental to neurotransmitter synthesis and metabolism.[1] This guide provides an in-depth technical overview of pyridoxine's multifaceted functions within the CNS, detailing its involvement in key signaling pathways, presenting quantitative data on its impact on neurotransmitter levels, and outlining experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction: The Pivotal Role of Pyridoxine in the CNS

Pyridoxine's importance in the CNS is underscored by the severe neurological consequences of its deficiency, which can include irritability, depression, confusion, and seizures.[2] In infants, pyridoxine deficiency can lead to severe, intractable seizures.[3] The CNS has a significantly higher requirement for pyridoxine than peripheral organs, highlighting its critical role in maintaining neuronal health and function.[4]

The biologically active form of pyridoxine is pyridoxal 5'-phosphate (PLP). PLP's versatility as a cofactor stems from its ability to form a Schiff base with the amino group of amino acids, which facilitates a variety of catalytic reactions, including transamination, decarboxylation, and racemization.[5] These reactions are central to the synthesis and degradation of numerous neurotransmitters that govern mood, cognition, and neuronal excitability.

Pyridoxine as an Essential Cofactor in Neurotransmitter Synthesis

PLP is a critical cofactor for the synthesis of several key neurotransmitters, including gamma-aminobutyric acid (GABA), dopamine, and serotonin. Its involvement in these pathways directly impacts the balance of excitatory and inhibitory signaling in the brain.

GABA Synthesis

GABA is the primary inhibitory neurotransmitter in the mammalian CNS. It is synthesized from glutamate via the enzyme glutamate decarboxylase (GAD), a PLP-dependent enzyme.[6][7] A deficiency in pyridoxine leads to reduced GAD activity, resulting in decreased GABA levels and a lowered seizure threshold.[8][9]

Signaling Pathway: GABA Synthesis

Caption: The enzymatic conversion of glutamate to GABA is catalyzed by GAD, requiring PLP as a cofactor.

Dopamine Synthesis

Dopamine is a crucial neurotransmitter involved in motor control, motivation, reward, and executive function. The final step in its synthesis, the conversion of L-DOPA to dopamine, is catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[10][11]

Signaling Pathway: Dopamine Synthesis

Caption: The synthesis of dopamine from tyrosine involves two enzymatic steps, with AADC requiring PLP.

Serotonin Synthesis

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that regulates mood, sleep, appetite, and cognition.[12] Similar to dopamine synthesis, the final step in serotonin production, the conversion of 5-hydroxytryptophan (5-HTP) to serotonin, is catalyzed by the PLP-dependent enzyme AADC.[13][14]

Signaling Pathway: Serotonin Synthesis

Caption: Serotonin synthesis from tryptophan, where the final step is catalyzed by the PLP-dependent AADC.

Quantitative Data on Pyridoxine's Impact

Pyridoxine status significantly influences the levels of key neurotransmitters and the activity of their synthesizing enzymes in the CNS.

PLP-Dependent Enzyme Kinetics

The following table summarizes the kinetic parameters for key PLP-dependent enzymes involved in neurotransmitter synthesis.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |

| Glutamate Decarboxylase (GAD65) | Glutamate | ~0.1-0.3 | ~10-20 | [15] |

| Aromatic L-amino Acid Decarboxylase (AADC) | L-DOPA | 0.24 ± 0.03 | 0.00058 ± 0.00004 | [16] |

| Aromatic L-amino Acid Decarboxylase (AADC) | 5-HTP | ~0.05 | - | [17] |

Note: Kinetic parameters can vary depending on the specific isoform, species, and experimental conditions.

Neurotransmitter Levels in Pyridoxine Deficiency

Studies in animal models have demonstrated a clear correlation between pyridoxine deficiency and altered neurotransmitter concentrations in various brain regions.

| Brain Region | Neurotransmitter | % Change in Deficient vs. Control | Animal Model | Source |

| Corpus Striatum | Dopamine | ↓ 20-40% | Rat | [18] |

| Corpus Striatum | GABA | ↓ 30-50% | Rat | [18] |

| Hippocampus | Serotonin (5-HT) | ↓ ~40% | Mouse | [19] |

| Hippocampus | Dopamine | ↓ ~30% | Mouse | [19] |

| Cerebral Cortex | Serotonin (5-HT) | Significantly Decreased | Rat | [16] |

| Striatum | Dopamine | No significant change in concentration | Rat | [20] |

Note: The magnitude of change can vary based on the severity and duration of the deficiency, as well as the specific brain region analyzed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of pyridoxine in the CNS.

Induction of Pyridoxine Deficiency in Rodents

Objective: To create a reliable animal model of pyridoxine deficiency for studying its neurological effects.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats (3 weeks old) are commonly used.[7][20]

-

Dietary Regimen:

-

Control Group: Fed a purified diet containing a sufficient amount of pyridoxine hydrochloride (e.g., 6-7 mg/kg of diet).[12][20] The AIN-76 diet composition can be used as a base.[21]

-

Deficient Group: Fed an identical diet but completely lacking pyridoxine hydrochloride (0 mg/kg of diet).[12][20]

-

Pair-Fed Control Group (Optional): To control for the effects of reduced food intake that may occur in deficient animals, a pair-fed group can be included. This group receives the control diet in the same amount consumed by their deficient counterparts on the previous day.[20]

-

-

Duration: The dietary regimen is typically maintained for 5 to 8 weeks to induce significant deficiency.[7][20]

-

Confirmation of Deficiency: Deficiency is confirmed by measuring PLP levels in plasma and brain tissue using HPLC. A significant reduction in PLP levels in the deficient group compared to the control group confirms the model.[20]

Experimental Workflow: Induction and Confirmation of Pyridoxine Deficiency

Caption: A typical workflow for establishing a rodent model of pyridoxine deficiency.

Measurement of Neurotransmitter Levels by HPLC

Objective: To quantify the concentrations of GABA, dopamine, and serotonin in specific brain regions.

Methodology:

-

Tissue Preparation:

-

Animals are euthanized, and brains are rapidly dissected on ice.

-

Specific brain regions (e.g., hippocampus, striatum, cortex) are isolated and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

-

-

Homogenization:

-

Frozen tissue samples are weighed and homogenized in a cold solution, typically containing an acid (e.g., 0.1 M perchloric acid) and an internal standard.

-

-

Centrifugation and Filtration:

-

The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to precipitate proteins.

-

The resulting supernatant is filtered through a 0.22 µm filter.

-

-

HPLC Analysis:

-

The filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical or fluorescence detector.

-

Mobile Phase: The composition of the mobile phase is optimized for the separation of the specific neurotransmitters of interest. It typically consists of a buffer solution, an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile).

-

Detection:

-

Electrochemical Detection (ECD): Highly sensitive for the detection of monoamines like dopamine and serotonin.

-

Fluorescence Detection: Used for the detection of derivatized amino acids like GABA.

-

-

-

Quantification:

-

Neurotransmitter concentrations are determined by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of the neurotransmitters. The results are normalized to the weight of the tissue sample.

-

Assessment of Seizure Susceptibility

Objective: To evaluate the seizure threshold in pyridoxine-deficient animals.

Methodology (Pentylenetetrazol [PTZ] Seizure Threshold Test):

-

Animal Preparation: Pyridoxine-deficient and control animals are used.

-

Drug Administration:

-

A sub-convulsive dose of PTZ (a GABA-A receptor antagonist) is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The dose is predetermined to induce seizures in a proportion of control animals (e.g., 50 mg/kg i.p. in mice).[22]

-

-

Observation:

-

Following PTZ administration, animals are placed in individual observation chambers and monitored for the onset of seizures for a defined period (e.g., 30 minutes).

-

Seizure activity is scored based on a standardized scale (e.g., Racine scale), noting the latency to and severity of the seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).

-

-

Data Analysis:

-

The percentage of animals in each group exhibiting seizures, the latency to seizure onset, and the average seizure score are compared between the deficient and control groups. A lower seizure threshold in the deficient group is indicated by a higher incidence of seizures, a shorter latency, and/or a higher average seizure score.

-

Neuroprotective Functions of Pyridoxine

Beyond its role in neurotransmitter synthesis, pyridoxine exhibits neuroprotective properties. Studies have shown that pyridoxine can attenuate excitotoxicity, a process implicated in various neurological disorders.

Mechanistically, pyridoxine has been shown to:

-

Reduce Glutamate Release: Inhibit the depolarization-evoked release of the excitatory neurotransmitter glutamate from nerve terminals.[23]

-

Decrease Calcium Influx: Attenuate the influx of calcium into neurons, a key event in excitotoxic cell death.[16]

-

Antioxidant Properties: Possess antioxidant capabilities, which can help mitigate oxidative stress-induced neuronal damage.[24]

Logical Relationship: Neuroprotective Mechanisms of Pyridoxine

Caption: Pyridoxine confers neuroprotection by mitigating key events in the excitotoxic cascade.

Conclusion and Future Directions

Pyridoxine is indispensable for the proper functioning of the central nervous system. Its active form, PLP, is a cornerstone of neurotransmitter metabolism, directly influencing the synthesis of GABA, dopamine, and serotonin. Deficiencies in this vital nutrient lead to significant neurological dysfunction, underscoring its importance in maintaining neuronal homeostasis. The neuroprotective effects of pyridoxine further highlight its therapeutic potential in conditions associated with excitotoxicity and oxidative stress.

Future research should focus on elucidating the precise molecular mechanisms underlying pyridoxine's neuroprotective actions and exploring its therapeutic efficacy in a broader range of neurological and psychiatric disorders. Further investigation into the regulation of PLP-dependent enzymes in the CNS could also unveil novel targets for drug development. A deeper understanding of pyridoxine's role in the intricate network of the brain will undoubtedly pave the way for new strategies to promote and preserve neurological health.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. High‐dose Vitamin B6 supplementation reduces anxiety and strengthens visual surround suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. Vitamin B6 deficiency disrupts serotonin signaling in pancreatic islets and induces gestational diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. asi.k-state.edu [asi.k-state.edu]

- 12. Maternal vitamin B6 deficient or supplemented diets on expression of genes related to GABAergic, serotonergic, or glutamatergic pathways in hippocampus of rat dams and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Consequences of decreased brain serotonin in the pyridoxine-deficient young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. graphviz.org [graphviz.org]

- 18. Effect of vitamin B-6 nutrition on the levels of dopamine, dopamine metabolites, dopa decarboxylase activity, tyrosine, and GABA in the developing rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Pyridoxine Deficiency on Hippocampal Function and Its Possible Association with V-Type Proton ATPase Subunit B2 and Heat Shock Cognate Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vitamin B-6 deficiency prolongs the time course of evoked dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Feeding experiments of pyridoxine derivatives as vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. storage.imrpress.com [storage.imrpress.com]

- 23. people.reed.edu [people.reed.edu]

- 24. Glutamate Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to Pyyridoxine Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine hydrochloride, a water-soluble vitamin and a member of the B6 vitamin group, is a critical compound in numerous physiological processes. It serves as a precursor to its biologically active form, pyridoxal 5'-phosphate (PLP), an essential cofactor for over 140 enzymatic reactions in the human body.[[“]][2] These reactions are fundamental to amino acid metabolism, neurotransmitter synthesis, and glucose metabolism.[[“]][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for pyridoxine hydrochloride, tailored for professionals in research, and drug development.

Chemical Structure and Identification

Pyridoxine hydrochloride is the hydrochloride salt of pyridoxine. Its chemical structure is characterized by a pyridine ring with hydroxyl, methyl, and two hydroxymethyl substituents.

IUPAC Name: 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride[[“]]

CAS Number: 58-56-0[[“]]

Molecular Formula: C₈H₁₂ClNO₃[[“]][4][5]

Molecular Weight: 205.64 g/mol [[“]][2][4]

Physicochemical Properties

The physicochemical properties of pyridoxine hydrochloride are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | References |

| Appearance | White or almost white, crystalline powder. | [6][7] |

| Melting Point | Approximately 205-212 °C (with decomposition). | [[“]][2][7] |

| Solubility | Freely soluble in water; slightly soluble in ethanol; practically insoluble in ether and chloroform. | [2][8][9] |

| pKa (Strongest Acidic) | 9.4 | [10] |

| pKa (Strongest Basic) | 5.58 | [10] |

| pH (5% w/v in water) | 2.4 - 3.0 | [8][11] |

| UV Absorption Maxima | 290 nm (in 0.1 N HCl); 253 nm and 325 nm (in phosphate buffer, pH 7). | [12] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of pyridoxine hydrochloride exhibits characteristic peaks corresponding to its functional groups. The spectrum is a valuable tool for identification and quality control.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | O-H stretching (phenolic and alcoholic) |

| ~2800-3000 | C-H stretching (aliphatic) |

| ~1620 | C=C and C=N stretching (pyridine ring) |

| ~1450 | C-H bending |

| ~1050 | C-O stretching (alcohols) |

Note: The IR spectrum can be influenced by the sample preparation method (e.g., KBr disc).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of pyridoxine hydrochloride. The chemical shifts are influenced by the solvent used (e.g., DMSO-d₆ or D₂O).

¹H NMR (in DMSO-d₆):

-

~8.1 ppm: Aromatic CH

-

~4.7 ppm: CH₂OH protons

-

~2.6 ppm: CH₃ protons

¹³C NMR: The spectrum shows distinct signals for each of the eight carbon atoms in the pyridoxine molecule, with chemical shifts characteristic of the aromatic ring carbons, the hydroxymethyl carbons, and the methyl carbon.

Biological Function: The Metabolic Pathway of Pyridoxine

Pyridoxine itself is not the biologically active form. It must be converted to pyridoxal 5'-phosphate (PLP) within the body. This metabolic activation is a critical process for its function as a coenzyme.

PLP is a coenzyme in a multitude of enzymatic reactions, primarily in amino acid metabolism, including transamination, decarboxylation, and deamination.[2][3] It is also essential for the synthesis of neurotransmitters such as serotonin and dopamine.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Tablets

This method provides a robust and reliable means for the quantitative analysis of pyridoxine hydrochloride in pharmaceutical dosage forms.

Methodology:

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.015 M potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).[13]

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of USP Pyridoxine Hydrochloride Reference Standard in the mobile phase to obtain a solution with a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10-50 µg/mL).[13]

-

Sample Preparation:

-

Weigh and finely powder a representative number of tablets (e.g., 20).

-

Accurately weigh a portion of the powder equivalent to a specific amount of pyridoxine hydrochloride (e.g., 10 mg).

-

Transfer the powder to a volumetric flask, add a portion of the mobile phase, and sonicate to dissolve the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph. The peak area of pyridoxine hydrochloride is used for quantification against the calibration curve.

Spectrophotometric Assay

This colorimetric method offers a simpler and more rapid alternative for the determination of pyridoxine hydrochloride.

Principle: The method is based on the formation of a colored complex between pyridoxine hydrochloride and a chromogenic reagent, which can be measured spectrophotometrically. One such method involves the formation of an azo dye.[5]

Methodology:

-

Reagent Preparation:

-

Diazotized 2,4-dinitroaniline solution: Prepare fresh by reacting 2,4-dinitroaniline with sodium nitrite in an acidic medium.

-

Mercuric (II) chloride solution.

-

Standard Pyridoxine Hydrochloride Solution: Prepare a stock solution of known concentration in distilled water.

-

-

Procedure:

-

To a series of volumetric flasks, add varying aliquots of the standard pyridoxine hydrochloride solution.

-

Add the diazotized 2,4-dinitroaniline solution, followed by the mercuric (II) chloride solution.

-

Dilute to the mark with a suitable solvent (e.g., aqueous or butan-1-ol for extraction).

-

Allow the color to develop for a specified time.

-

Measure the absorbance at the wavelength of maximum absorption (e.g., 545 nm) against a reagent blank.[5]

-

-

Sample Analysis: Prepare the sample solution as described in the HPLC protocol (using distilled water as the solvent) and follow the same procedure as for the standards. The concentration is determined from a calibration curve.

Conclusion

Pyridoxine hydrochloride is a well-characterized compound with established chemical and physical properties. Its biological significance is underscored by its role as a precursor to the vital coenzyme PLP. The analytical methods detailed in this guide, particularly HPLC and spectrophotometry, provide robust and reliable means for its quantification in pharmaceutical formulations, ensuring quality control and facilitating further research and development. The provided experimental workflows and metabolic pathway diagram offer a clear visual representation of key processes involving this important vitamin.

References

- 1. consensus.app [consensus.app]

- 2. nbinno.com [nbinno.com]

- 3. med.libretexts.org [med.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. The process of extracting pyridoxine hydrochloride from vitamin B6. [greenskybio.com]

- 9. CN102617455B - Preparation method of pyridoxal or pyridoxal hydrochloride - Google Patents [patents.google.com]

- 10. Pyridoxal hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Amino Acid Metabolism: A Technical Guide to Pyridoxine's Coenzymatic Role

For Researchers, Scientists, and Drug Development Professionals

Pyridoxal 5'-phosphate (PLP), the biologically active form of pyridoxine (Vitamin B6), stands as a cornerstone of amino acid metabolism. Its remarkable chemical versatility allows it to function as a coenzyme in a vast array of enzymatic reactions, making it a critical component of cellular function and a key target in drug development. This technical guide provides an in-depth exploration of PLP's role as a coenzyme, focusing on the quantitative aspects of enzyme kinetics, detailed experimental protocols for studying PLP-dependent enzymes, and the visualization of key metabolic pathways.

The Catalytic Versatility of Pyridoxal 5'-Phosphate

PLP is a coenzyme for over 140 distinct enzymatic activities, accounting for approximately 4% of all classified enzyme reactions.[1][2] These reactions are predominantly centered around the metabolism of amino acids and include transamination, decarboxylation, racemization, and various elimination and substitution reactions.[2][3][4] The catalytic prowess of PLP stems from its ability to form a Schiff base (an internal aldimine) with the ε-amino group of a conserved lysine residue within the enzyme's active site.[2][5] Upon substrate binding, a transimination reaction occurs, forming an external aldimine with the amino acid substrate.[5][6] This covalent linkage to the electrophilic pyridinium ring of PLP allows the coenzyme to act as an "electron sink," stabilizing the formation of carbanionic intermediates that would otherwise be energetically unfavorable.[2][4][7]

Quantitative Analysis of PLP-Dependent Enzyme Kinetics

The efficiency and substrate specificity of PLP-dependent enzymes are crucial for maintaining metabolic homeostasis. These parameters are quantitatively described by the Michaelis constant (Kₘ) and the catalytic constant (kcat). The ratio kcat/Kₘ represents the catalytic efficiency of an enzyme for a particular substrate. Below are tables summarizing key kinetic parameters for representative PLP-dependent aminotransferases and decarboxylases.

Table 1: Kinetic Parameters of Selected Aminotransferases

| Enzyme | Organism | Substrate (Amino Donor) | Co-substrate (Amino Acceptor) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Aspartate Aminotransferase (GOT1) | Human | L-Aspartate | α-Ketoglutarate | - | - | 0.63 x 10⁵[8] |

| Alanine Aminotransferase (GPT) | Human | L-Alanine | α-Ketoglutarate | - | - | 0.7 x 10⁵[8] |

| Tyrosine Aminotransferase (TAT) | Human | L-Tyrosine | α-Ketoglutarate | - | - | 1.6 x 10⁵[8] |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Thermus thermophilus | 3-Methyl-2-oxobutanoic acid | L-Alanine | 6.59 ± 1.2 | 1.44 ± 0.07 | - |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Thermus thermophilus | 4-Methyl-2-oxovalerate | L-Alanine | 0.069 | 2.1 | - |

Note: Some kcat/Kₘ values are reported directly in the literature.

Table 2: Kinetic Parameters of Selected Aromatic Amino Acid Decarboxylases (AAAD)

| Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) |

| AAAD | Pseudomonas putida | L-DOPA | - | - |

| DDC | Mammalian | L-DOPA | - | - |

| DDC | Insect | L-DOPA | - | - |

| L-Dopa Decarboxylase (DDC) | - | L-Dopa | - | - |

Note: Specific kinetic parameters for AAAD can vary significantly between species and with different substrates. The catalytic efficiency of DDC is significantly enhanced by the PLP cofactor, lowering the decarboxylation barrier by approximately 16 kcal/mol.[9]

Core Signaling and Catalytic Pathways

The catalytic cycle of PLP-dependent enzymes involves a series of well-defined steps. The following diagrams, rendered in DOT language, illustrate the general catalytic cycle and the specific mechanisms of transamination and decarboxylation.

Experimental Protocols for the Study of PLP-Dependent Enzymes

Rigorous experimental design is paramount for elucidating the mechanisms of PLP-dependent enzymes. The following section provides detailed protocols for key experimental procedures.

Preparation of Apoenzyme from Holoenzyme

The study of PLP-dependent enzymes often requires the preparation of the apoenzyme (the enzyme without the PLP cofactor). This allows for reconstitution experiments with PLP analogs or the determination of PLP binding affinity.

Objective: To remove the PLP cofactor from the holoenzyme to generate the apoenzyme.

Materials:

-

Purified holoenzyme solution (e.g., 5 mg in 10 mL)

-

0.5 M Potassium phosphate buffer, pH 6.9

-

Hydroxylamine

-

Desalting column (e.g., Sephadex G-25) or Amicon Ultra-15 centrifugal filter devices

-

20 mM Bis-Tris propane, pH 8.0

Procedure:

-

To the holoenzyme solution in 0.5 M potassium phosphate buffer, add hydroxylamine to a final concentration of 50 mM.[10]

-

Incubate the solution for 1 hour at 25°C.[10]

-

Load the enzyme solution onto a desalting column pre-equilibrated with 0.5 M potassium phosphate buffer, pH 6.9.[10]

-

Alternatively, concentrate and wash the protein solution using Amicon Ultra-15 devices with 20 mM Bis-Tris propane, pH 8.0, to remove the hydroxylamine and the displaced PLP-oxime.[10]

-

The eluted or washed protein is the apoenzyme. Verify the removal of PLP spectrophotometrically by the absence of the characteristic PLP absorbance peak.

Reconstitution of Apoenzyme with PLP

Objective: To reconstitute the apoenzyme with PLP to form the active holoenzyme.

Materials:

-

Prepared apoenzyme solution

-

Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 20 µM)

-

PD-10 desalting column or similar for buffer exchange

Procedure:

-

To the apoenzyme solution, add PLP to a final concentration of 20 µM.[10]

-

Incubate the mixture for 30 minutes at 25°C.[10]

-

Remove the excess, unbound PLP by passing the solution through a PD-10 desalting column.[10]

-

The reconstituted holoenzyme is now ready for activity assays or other characterization.

Spectrophotometric Assay for Alanine Aminotransferase (ALT) Activity

This protocol describes a colorimetric assay to measure the activity of Alanine Aminotransferase (ALT).

Objective: To determine the enzymatic activity of ALT in a sample.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then detected through a series of coupled enzymatic reactions that result in a colorimetric product.[11]

Materials:

-

96-well microtiter plate

-

Spectrophotometric microplate reader

-

Alanine Aminotransferase (ALT) Activity Assay Kit (e.g., from Cell Biolabs, Inc. or similar) containing:

-

Assay Buffer

-

Pyruvate standards

-

Reaction Reagent (containing ALT substrates, probe, and coupling enzymes)

-

-

Positive control and samples (e.g., serum, tissue homogenates)

Procedure:

-

Prepare a standard curve using the provided pyruvate standards according to the kit instructions.

-

Add 50 µL of the diluted pyruvate standards, positive control, or your samples to the wells of the 96-well plate.[11]

-

Prepare the Reaction Reagent according to the kit protocol.

-

Add 100 µL of the prepared Reaction Reagent to each well.[11]

-

Mix the contents of the wells thoroughly.

-

Immediately read the absorbance at a wavelength between 540-570 nm using a microplate reader.[11]

-

The assay is continuous, so readings can be taken at multiple time points to ensure the values fall within the linear range of the standard curve.[11]

-

Calculate the ALT activity in your samples by comparing their absorbance values to the pyruvate standard curve.

High-Performance Liquid Chromatography (HPLC) for PLP Determination in Tissues

Objective: To quantify the concentration of PLP in tissue samples.

Materials:

-

Frozen tissue sample

-

1 M Perchloric acid or metaphosphoric acid, ice-cold

-

0.1 M Potassium cyanide

-

1 M HCl

-

0.45 µm syringe filter

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: 0.1 M potassium phosphate, pH 3.5, with 5% methanol

Procedure:

-

Sample Preparation and Extraction:

-

Derivatization:

-

HPLC Analysis:

-

Set the HPLC conditions as follows:

-

Inject the prepared sample and analyze the chromatogram to determine the PLP concentration based on a standard curve.

-

Conclusion

Pyridoxal 5'-phosphate is a coenzyme of profound importance, orchestrating a wide range of essential reactions in amino acid metabolism. A thorough understanding of the structure, function, and kinetics of PLP-dependent enzymes is crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this versatile coenzyme and its associated enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Isotope Effects of L-Dopa Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folding pathway of the pyridoxal 5′-phosphate C-S lyase MalY from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to the Genetic Regulation of Pyridoxine (Vitamin B6) Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the genetic and molecular mechanisms governing the biosynthesis of pyridoxine (Vitamin B6), an essential cofactor in a vast array of enzymatic reactions. The focus is on the regulatory networks that control the de novo synthesis and salvage pathways of this vital nutrient across different biological systems, from prokaryotes to plants and fungi. This document details the key genes, enzymes, and transcriptional control elements, presenting quantitative data in accessible tables and illustrating complex pathways and experimental workflows with clear diagrams.

Introduction to Pyridoxine Biosynthesis

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a crucial coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2][3] Organisms have evolved distinct pathways for its synthesis: de novo pathways that build the vitamin from simple precursors and salvage pathways that interconvert different forms of the vitamin (vitamers).[4][5][6] Understanding the intricate regulation of these pathways is paramount for applications in metabolic engineering, drug development, and crop nutritional enhancement.

There are two primary, mutually exclusive de novo biosynthesis pathways:

-

Deoxyxylulose 5-phosphate (DXP)-dependent pathway: Found predominantly in γ-proteobacteria like Escherichia coli, this pathway involves a series of enzymatic steps to produce pyridoxine 5'-phosphate (PNP), which is then oxidized to PLP.[5][7][8]

-

DXP-independent pathway: This pathway is prevalent in plants, fungi, and most prokaryotes.[7] It utilizes a PLP synthase complex, composed of PDX1 and PDX2 proteins, to directly synthesize PLP.[8][9]

In addition to de novo synthesis, the salvage pathway is critical for converting non-phosphorylated B6 vitamers, often obtained from the diet in animals, into the active PLP form.[4][6][8] This pathway involves the action of pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPOx).[6][10]

Genetic Regulation in Prokaryotes

The regulation of pyridoxine biosynthesis in prokaryotes is tightly controlled to ensure sufficient PLP levels without reaching toxic concentrations. The primary mechanisms include feedback inhibition and transcriptional control.

Key Genes and Enzymes

The DXP-dependent pathway in E. coli serves as a model for prokaryotic pyridoxine biosynthesis. The core genes involved are:

| Gene | Enzyme | Function |

| pdxA | 4-hydroxythreonine-4-phosphate dehydrogenase | Catalyzes a step in the synthesis of the pyridine ring.[4][8] |

| pdxJ | Pyridoxine 5'-phosphate (PNP) synthase | Condenses precursors to form PNP.[4][8] |

| pdxH | Pyridoxine 5'-phosphate (PNP) oxidase | Oxidizes PNP to the active form, PLP.[4][5] |

| pdxK | Pyridoxal kinase | Phosphorylates pyridoxal in the salvage pathway.[4] |

| serC (pdxF) | Phosphoserine aminotransferase | Involved in the synthesis of a precursor for the pyridine ring.[4][11] |

| dxs | 1-deoxy-D-xylulose 5-phosphate synthase | Provides the precursor DXP.[4][11] |

Regulatory Mechanisms

Feedback Inhibition: The final product, PLP, acts as a feedback inhibitor of the pathway. In E. coli, PLP exhibits mixed-type inhibition on PNPOx, binding to an allosteric site rather than just the active site.[7][12] This provides a rapid mechanism to control PLP homeostasis.

Transcriptional Regulation: In several prokaryotes, including Bacillus subtilis and Streptococcus pneumoniae, the expression of genes involved in the de novo pathway is controlled by the transcriptional regulator PdxR.[8] PdxR is a MocR-related transcription factor that promotes the expression of biosynthesis genes. Its activity is downregulated by binding to PLP, creating a product-based feedback loop at the transcriptional level.[8][13] In E. coli, a derepression mechanism has also been suggested, where starvation for pyridoxal leads to a significant increase in the rate of vitamin B6 synthesis, a process that is preventable by chloramphenicol.[14]

Quantitative Data on Prokaryotic Regulation

The following table summarizes key quantitative parameters related to the regulation of pyridoxine biosynthesis in prokaryotes.

| Organism | Enzyme/Regulator | Parameter | Value | Reference |

| E. coli | PNPOx | KI for PLP (product inhibition) | 8 µM | [7] |

| E. coli | Vitamin B6 synthesis rate (pyridoxal starvation) | Initial rate | 4 x 10-10 moles/mg cells/hr | [14] |

| E. coli | Vitamin B6 synthesis rate (pyridoxal starvation) | Derepressed rate (after 80 min) | 4-5 fold increase | [14] |

Genetic Regulation in Eukaryotes (Plants and Fungi)

In eukaryotes such as plants and fungi, pyridoxine biosynthesis primarily follows the DXP-independent pathway. The regulation is more complex, often integrated with developmental programs and responses to environmental stress.

Key Genes and Enzymes

The core of the DXP-independent pathway is the PLP synthase complex, which consists of two protein families:

| Gene Family | Protein | Function |

| PDX1 | PLP synthase subunit | Catalytic subunit that synthesizes PLP from precursors.[15] |

| PDX2 | PLP synthase glutaminase subunit | Provides ammonia from glutamine for the synthase reaction.[15] |

In Arabidopsis thaliana, there are three PDX1 homologs (PDX1.1, PDX1.2, PDX1.3) and a single PDX2 gene.[16] Knockouts of both PDX1.1 and PDX1.3 or the single PDX2 are lethal, indicating their essential role in development.[17]

The salvage pathway in eukaryotes also plays a crucial role and involves:

| Gene | Enzyme | Function |

| PDXK / SOS4 | Pyridoxal kinase | Phosphorylates pyridoxal, pyridoxine, and pyridoxamine.[8][18] |

| PNPOx / PDX3 | Pyridoxine 5'-phosphate oxidase | Oxidizes PNP and PMP to PLP.[8][18] |

Regulatory Mechanisms

Transcriptional Regulation and Stress Response: In plants, the expression of vitamin B6 biosynthesis genes is upregulated in response to various abiotic and biotic stresses.[8] This suggests a role for vitamin B6 in stress tolerance, possibly through its antioxidant properties.[8] For instance, in the plant pathogen Rhizoctonia solani, genes for both de novo synthesis (RsolPDX1, RsolPDX2) and the salvage pathway (RsolPLR) are regulated under oxidative stress.[19] Exogenous application of pyridoxine or PLP can also induce the transcription of these genes.[19]

In Arabidopsis, the PDX1 homologs show differential expression patterns. PDX1.3 expression is comparatively low in root tissue, and mutants in this gene exhibit severe root growth defects, linking vitamin B6 homeostasis to hormone signaling and development.[17] The PDX1.2 protein, while not directly catalytic, may act as a positive regulator of PLP synthase activity under stress conditions.[8]

Inter-pathway Regulation: There is evidence of cross-regulation between the de novo and salvage pathways. In Arabidopsis mutants for the salvage pathway genes SOS4 (pyridoxal kinase) and PDX3 (PNPOx), there is a significant upregulation of the de novo pathway gene PDX1.1.[18]

Quantitative Data on Eukaryotic Regulation

The following table presents quantitative data on the changes in gene expression in response to regulatory cues in plants.

| Organism | Condition/Mutant | Gene | Fold Change in Expression | Reference |

| Arabidopsis thaliana | sos4 mutant | PDX3 | ~6-fold increase | [18] |

| Arabidopsis thaliana | pdx3-1 mutant | SOS4 | 4.4-fold increase | [18] |

| Arabidopsis thaliana | pdx3-2 mutant | SOS4 | 5.2-fold increase | [18] |

| Arabidopsis thaliana | sos4 and pdx3 mutants | PDX1.1 | ~3-fold increase | [18] |

| Arabidopsis thaliana | pdx3 mutants | PDX1.2 | ~2-fold increase | [18] |

| Rice (Oryza sativa) | Overexpression of AtPDX1.1 and AtPDX2 | Pyridoxine-glucoside in leaves | Up to 57.8-fold increase | [20] |

| Rice (Oryza sativa) | Overexpression of AtPDX1.1 and AtPDX2 | Unphosphorylated vitamers in leaves | 6.6 to 9.2-fold increase | [20] |

Signaling Pathways and Experimental Workflows

Visualizing Regulatory Pathways

The following diagrams illustrate the key biosynthetic pathways and their regulation.

Caption: Overview of the DXP-dependent, DXP-independent, and salvage pathways for pyridoxine biosynthesis.

Caption: Transcriptional regulation of pyridoxine biosynthesis in prokaryotes by the PdxR repressor.

Experimental Workflows

Investigating the genetic regulation of pyridoxine biosynthesis often involves a combination of genetic, molecular, and biochemical approaches.

Caption: A typical experimental workflow for investigating the genetic regulation of pyridoxine biosynthesis.

Key Experimental Protocols

Generation of Gene Knockout Mutants (e.g., in Arabidopsis)

This protocol outlines a general approach for identifying and characterizing T-DNA insertion mutants.

-

Identify T-DNA Insertion Lines: Search public databases (e.g., SALK, GABI-Kat) for T-DNA insertions in the gene of interest (e.g., PDX1.3). Order seeds for candidate lines.

-

Planting and DNA Extraction: Grow the seeds on appropriate media and extract genomic DNA from the seedlings.

-

Genotyping PCR: Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the insertion site, and a T-DNA left border primer (LBa1). Perform two PCR reactions for each plant: LP + RP (amplifies the wild-type allele) and RP + LBa1 (amplifies the T-DNA insertion allele).

-

Identify Homozygous Mutants: Select plants that are positive for the T-DNA insertion allele and negative for the wild-type allele.

-

Confirm Gene Knockout: Perform RT-PCR or qRT-PCR to confirm the absence of the gene transcript in the homozygous mutant line.

-

Phenotypic Characterization: Analyze the homozygous knockout mutants for developmental, metabolic, or stress-related phenotypes compared to wild-type plants.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors

This protocol provides a high-level overview of the ChIP-Seq workflow, a powerful technique to identify the in vivo DNA binding sites of transcription factors like PdxR.[21][22][23][24]

-

Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.[22][24] This step stabilizes the interaction between the transcription factor and its target DNA.

-

Chromatin Preparation: Isolate nuclei and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[22]

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PdxR). The antibody will bind to the transcription factor-DNA complexes.

-

Capture and Elution: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes. After washing to remove non-specific binding, elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with proteases to remove proteins and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched in the IP sample compared to a control sample (e.g., input DNA). Perform motif analysis on the identified peaks to discover the transcription factor's binding motif.

Conclusion and Future Directions

The genetic regulation of pyridoxine biosynthesis is a finely tuned process involving feedback loops, transcriptional control, and integration with broader metabolic and developmental signals. While significant progress has been made in elucidating the core pathways and regulatory elements in model organisms, several areas warrant further investigation. The precise mechanisms by which plants sense vitamin B6 levels and modulate gene expression remain largely unknown. For drug development, the differences between prokaryotic and eukaryotic pathways offer potential targets for novel antimicrobial agents. Furthermore, manipulating these regulatory networks through metabolic engineering holds promise for enhancing the nutritional value of staple crops, thereby addressing vitamin B6 deficiencies in human populations. Future research combining systems biology approaches with detailed biochemical and genetic studies will be crucial for a complete understanding of this essential metabolic pathway.

References

- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 2. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Vitamin B6: Genetics, Absorption, and Deficiency [geneticlifehacks.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Allosteric feedback inhibition of pyridoxine 5'-phosphate oxidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Control of vitamin B 6 biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Frontiers | Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani [frontiersin.org]

- 20. Enhancement of vitamin B6 levels in rice expressing Arabidopsis vitamin B6 biosynthesis de novo genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ChIP-Seq | Core Bioinformatics group [corebioinf.stemcells.cam.ac.uk]

- 23. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epicypher.com [epicypher.com]

The Antioxidant Potential of Pyridoxine: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies investigating the antioxidant effects of pyridoxine (Vitamin B6). It consolidates findings on its mechanisms of action, summarizes quantitative data from key in vitro and in vivo experiments, and details the experimental protocols utilized in this research. The information is intended to serve as a foundational resource for professionals engaged in the study of oxidative stress and the development of novel antioxidant therapies.

Core Antioxidant Mechanisms of Pyridoxine

Pyridoxine has demonstrated a notable capacity to counteract oxidative stress through various mechanisms. Primarily, it functions as a potent scavenger of reactive oxygen species (ROS), thereby mitigating cellular damage. Its antioxidant activity is not limited to direct radical quenching; it also influences endogenous antioxidant defense systems.

Direct ROS Scavenging: Pyridoxine has been shown to be an effective quencher of several types of ROS. Theoretical and experimental studies have highlighted its high reactivity towards the highly damaging hydroxyl radical (•OH), with the capacity to scavenge up to eight •OH molecules.[1][2][3] It is also a strong inhibitor of singlet oxygen and has shown inhibitory effects against superoxide radicals.[4][5] This broad-spectrum scavenging ability underscores its potential as a direct antioxidant.

Inhibition of Lipid Peroxidation and Protein Carbonylation: A significant consequence of oxidative stress is the damage to cellular macromolecules. Pyridoxine has been demonstrated to protect against such damage. In studies using human erythrocytes subjected to oxidative stress induced by cumene hydroperoxide, pyridoxine significantly decreased lipid peroxidation, as measured by malondialdehyde (MDA) levels, and reduced protein carbonylation.[4][5] Similar protective effects against lipid peroxidation have been observed in high glucose-treated human erythrocytes and in U937 monocyte cultures exposed to hydrogen peroxide.[4][5][6]

Influence on Antioxidant Enzymes and Signaling Pathways: Beyond direct scavenging, pyridoxine appears to modulate cellular antioxidant defenses. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7] Furthermore, research suggests that pyridoxine's antioxidant effects may be mediated through the stimulation of the Nrf2/HO-1 pathway, a critical signaling cascade in the cellular response to oxidative stress.[8][9] Pyridoxine has been observed to decrease the expression of cytoplasmic Nrf2 and upregulate whole-cell HO-1 expression, suggesting an activation of this protective pathway.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the antioxidant effects of pyridoxine.

Table 1: Inhibition of Lipid Peroxidation in Human Erythrocytes

| Pyridoxine Concentration (µM) | Oxidant | MDA Reduction (%) | Reference |

| 1 | 100 µM Cumene Hydroperoxide | 19% | [4][5] |

| 10 | 100 µM Cumene Hydroperoxide | 21% | [4][5] |

| 100 | 100 µM Cumene Hydroperoxide | 24% | [4][5] |

Table 2: Effect of Pyridoxine on Antioxidant Enzyme Activity in Diabetic Rats

| Treatment | Catalase (CAT) Activity | Superoxide Dismutase (SOD) Activity | Reference |

| Healthy Rats + Pyridoxine | Decreased by ~50% | Not significantly affected | [10] |

| Diabetic Rats + Pyridoxine | Decreased by ~50% | Not significantly affected | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of pyridoxine's antioxidant effects.

In Vitro Induction of Oxidative Stress in Human Erythrocytes

This protocol describes the method used to assess the protective effects of pyridoxine against cumene hydroperoxide-induced oxidative stress in human erythrocytes.[4][5]

Objective: To evaluate the effect of pyridoxine on lipid peroxidation and protein carbonylation in human erythrocytes under oxidative stress.

Materials:

-

Freshly collected human blood with anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Pyridoxine hydrochloride

-

Cumene hydroperoxide

-

Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay (for lipid peroxidation)

-

Reagents for protein carbonylation assay (e.g., 2,4-dinitrophenylhydrazine, DNPH)

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge whole blood to separate erythrocytes from plasma and buffy coat.

-

Wash the erythrocyte pellet three times with cold PBS.

-

Resuspend the erythrocytes in PBS to a desired hematocrit (e.g., 5%).

-

-

Incubation with Pyridoxine:

-

Pre-incubate the erythrocyte suspension with varying concentrations of pyridoxine (e.g., 1, 10, 100 µM) for a specified time (e.g., 1 hour) at 37°C. A control group without pyridoxine should be included.

-

-

Induction of Oxidative Stress:

-

Add cumene hydroperoxide (e.g., 100 µM) to the erythrocyte suspensions (both control and pyridoxine-treated groups).

-

Incubate for a defined period (e.g., 8 hours) at 37°C with gentle shaking.

-

-

Assessment of Lipid Peroxidation (TBARS Assay):

-

Following incubation, lyse the erythrocytes and use the lysate for the TBARS assay to measure malondialdehyde (MDA) levels, a marker of lipid peroxidation.

-

-

Assessment of Protein Carbonylation:

-

Measure protein carbonyl groups in the erythrocyte membrane proteins using a DNPH-based spectrophotometric or immunoassay method.

-

Cell-Free Superoxide Radical Scavenging Assay

This protocol outlines a method to assess the direct superoxide radical scavenging activity of pyridoxine.[6]

Objective: To determine the ability of pyridoxine to scavenge superoxide radicals in a cell-free system.

Materials:

-

Pyridoxine

-

Source of superoxide radicals (e.g., a system generating glucose-derived radicals)

-

Cytochrome c

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a buffer solution containing cytochrome c and the superoxide generating system.

-

Add varying concentrations of pyridoxine to the reaction mixture. A control group without pyridoxine is essential.

-

Monitor the reduction of cytochrome c spectrophotometrically at a specific wavelength (e.g., 550 nm). The reduction of cytochrome c is indicative of the presence of superoxide radicals.

-

The inhibition of cytochrome c reduction in the presence of pyridoxine indicates its superoxide scavenging activity.

Visualizations

The following diagrams illustrate key pathways and workflows related to the antioxidant effects of pyridoxine.

Caption: Direct scavenging of various reactive oxygen species by pyridoxine.

Caption: Proposed mechanism of pyridoxine activating the Nrf2/HO-1 pathway.

Caption: General experimental workflow for in vitro antioxidant studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin B6 Supplementation Improves Oxidative Stress and Enhances Serum Paraoxonase/Arylesterase Activities in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]

- 5. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 6. Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absorption and Transport of Pyridoxine (Vitamin B6) In Vivo

Executive Summary: Pyridoxine (PN), along with other vitamin B6 vitamers, is a crucial water-soluble nutrient essential for over 140 enzymatic reactions, primarily in amino acid metabolism. Its journey from dietary intake to cellular utilization involves a multi-step process of absorption, systemic transport, metabolic activation, and tissue-specific uptake. This document provides a comprehensive overview of these mechanisms, tailored for researchers, scientists, and drug development professionals. It details the primary absorption process via passive diffusion in the small intestine, the central role of the liver in metabolic conversion, the "metabolic trapping" mechanism of intracellular phosphorylation, and the specialized transport across the blood-brain barrier. Quantitative data are summarized, key experimental protocols are outlined, and core pathways are visualized to offer a detailed understanding of pyridoxine's in vivo pharmacokinetics.

Intestinal Absorption of Pyridoxine

The absorption of vitamin B6 occurs predominantly in the jejunum, the middle section of the small intestine[1][2]. The primary mechanism for the uptake of non-phosphorylated forms of vitamin B6, such as pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), is non-saturable passive diffusion[3][4][5][6]. This means that even at very high doses, the vitamin is well absorbed without being limited by cell saturation[3][6].

Phosphorylated forms of the vitamin (e.g., Pyridoxal 5'-phosphate, PLP), which are common in animal tissues, must be dephosphorylated by intestinal alkaline phosphatases before they can be absorbed[4][6][7]. While passive diffusion is the main route in the small intestine, evidence also points to the existence of a specific, regulated, carrier-mediated transport system for pyridoxine in the large intestine, allowing for the absorption of vitamin B6 synthesized by the gut microflora[8]. Studies using Caco-2 cells, a human intestinal epithelial model, have shown that at low concentrations, an active transport mechanism is observable, whereas passive transport dominates at higher concentrations[9].

Systemic Transport and Hepatic Metabolism

Following absorption from the intestine, the various B6 vitamers are transported via the portal vein to the liver[10]. The liver is the primary organ for vitamin B6 metabolism[3][11]. In circulation, pyridoxine and its metabolites are transported bound to proteins, primarily albumin[4][10][12].

In the liver, the absorbed vitamers undergo a series of enzymatic conversions in a process often referred to as the "salvage pathway"[13][14]. The key enzymes in this pathway are:

-

Pyridoxal Kinase (PDXK): This enzyme phosphorylates PN, PL, and PM to their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP)[15][16].

-

Pyridoxine/Pyridoxamine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme catalyzes the oxidation of PNP and PMP to PLP, the primary active coenzyme form of vitamin B6[3][4][13].

The liver then releases PLP, tightly bound to albumin, and the dephosphorylated form, pyridoxal (PL), into systemic circulation for delivery to other tissues[11][12][14]. The liver's central role is highlighted by studies showing it rapidly converts labeled pyridoxine into various phosphorylated forms and releases pyridoxal into circulation[11][17].

Cellular Uptake and Metabolic Trapping

The uptake of pyridoxine by peripheral tissues and cells, such as erythrocytes and liver cells, occurs via a non-concentrative process, likely facilitated diffusion, followed by immediate metabolic trapping[11][18][19]. Once inside the cell, pyridoxine is rapidly phosphorylated by pyridoxal kinase (PDXK) to PNP[19][20]. This phosphorylation adds a charged phosphate group, preventing the molecule from diffusing back across the cell membrane and effectively "trapping" it intracellularly[11][19]. This trapping mechanism allows cells to accumulate vitamin B6 against a concentration gradient, not through active transport of the vitamin itself, but by its conversion to a membrane-impermeable form[11]. The trapped PNP is then available for conversion to the active coenzyme PLP.

Transport Across the Blood-Brain Barrier

The central nervous system has a high demand for vitamin B6, as PLP is a critical cofactor for the synthesis of several neurotransmitters[1][21]. However, the active coenzyme form, PLP, cannot cross the blood-brain barrier (BBB), likely due to its charged phosphate group[21][22][23].

For vitamin B6 to enter the brain, circulating PLP (bound to albumin) must first be dephosphorylated to pyridoxal (PL) by tissue non-specific alkaline phosphatase (TNSALP), an enzyme located at the cell surface of the brain capillaries[7][14][22]. The unphosphorylated and more lipid-soluble PL can then cross the BBB and enter brain cells[22][23]. Once inside the neuron or glial cell, PL is rapidly re-phosphorylated back to the active PLP form by intracellular pyridoxal kinase, trapping it within the CNS where it can be utilized by B6-dependent enzymes[7][22].

Quantitative Data Summary

The following tables summarize key quantitative parameters related to pyridoxine transport and metabolism.

Table 1: Mechanisms of Pyridoxine Absorption and Transport

| Organ/Cell Type | Transport Mechanism | Key Proteins/Transporters | Notes |

|---|---|---|---|

| Small Intestine (Jejunum) | Passive Diffusion (predominant)[3][4][6] | - | Non-saturable process. Phosphorylated forms require dephosphorylation prior to absorption. |

| Active Transport (at low concentrations)[9] | Carrier-mediated system | Observed in Caco-2 cell models. | |

| Large Intestine (Colon) | Carrier-Mediated Process[8] | Specific, regulatable carrier | Allows for absorption of bacterially synthesized vitamin B6. |

| Liver | Facilitated Diffusion / Metabolic Trapping[11][12] | Pyridoxal Kinase (PDXK), PNPO | Central organ for metabolic conversion and distribution. |

| Erythrocytes | Passive Diffusion / Metabolic Trapping[19] | Pyridoxal Kinase (PDXK) | PN is trapped by phosphorylation; PL is trapped by binding to hemoglobin[19]. |

| Kidney (Tubular Epithelia) | Carrier-Mediated Process[24] | pH-sensitive, Na+-independent carrier | Regulated by extracellular substrate levels. |

| Brain (Blood-Brain Barrier) | Facilitated Diffusion (of Pyridoxal)[7] | Alkaline Phosphatase (TNSALP) | PLP is dephosphorylated to PL for entry, then re-phosphorylated within the brain[7][22]. |